L-Phenylalanyl-L-valylglycine is a dipeptide compound consisting of the amino acids phenylalanine, valine, and glycine. Its molecular formula is , and it is classified under the category of peptides, which are short chains of amino acids linked by peptide bonds. This compound is notable for its potential applications in various scientific fields, particularly in biochemistry and food science.
L-Phenylalanyl-L-valylglycine can be derived from natural sources or synthesized in laboratories. It is often studied in the context of kokumi peptides, which are known for enhancing flavor profiles in food products. The synthesis of such peptides can involve enzymatic processes using specific microbial strains or chemical methods.
This compound falls under the classification of peptides and amino acid derivatives. Peptides are classified based on their amino acid composition and sequence, and L-Phenylalanyl-L-valylglycine specifically belongs to a group of bioactive peptides that exhibit various physiological effects.
L-Phenylalanyl-L-valylglycine can be synthesized through several methods, including:
The synthesis typically requires careful control of pH, temperature, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) are often used to monitor the progress of the synthesis and to purify the final peptide.
The molecular structure of L-Phenylalanyl-L-valylglycine features a backbone formed by peptide bonds between phenylalanine, valine, and glycine residues. The spatial arrangement and interactions among these amino acids contribute significantly to the compound's properties.
L-Phenylalanyl-L-valylglycine can participate in various chemical reactions typical for peptides:
The kinetics of these reactions depend on factors such as temperature, pH, and enzyme concentration if enzymatic methods are employed. Understanding these parameters is crucial for optimizing synthesis and application processes.
L-Phenylalanyl-L-valylglycine may exert biological effects through various mechanisms:
Research indicates that kokumi peptides like L-Phenylalanyl-L-valylglycine enhance savory flavors by modulating calcium-sensing receptors (CaSR) in taste cells .
Relevant data regarding its stability and reactivity are essential for applications in food science and pharmaceuticals.
L-Phenylalanyl-L-valylglycine has several scientific uses:
This compound exemplifies the intersection of chemistry, biology, and food science, highlighting its versatility across multiple domains of research and application.
Microbial enzymes offer a sustainable route for synthesizing tripeptides like L-Phenylalanyl-L-valylglycine. γ-Glutamyltranspeptidase (GGT) from Bacillus species catalyzes the transpeptidation reaction between glutamine and Val-Gly dipeptides, forming γ-glutamylvalylglycine—a structural analog to the target tripeptide. This enzyme operates optimally at pH 8.0–9.0 and 37°C, with Na⁺ or Mg²⁺ ions enhancing activity by 30–40% through allosteric modulation [6]. In E. coli, engineered aminoacylases (e.g., from Mycolicibacterium smegmatis) enable condensation of L-phenylalanine with Val-Gly, achieving yields of 18.6 mM under high-ionic-strength conditions (0.856 M NaCl) [7]. Commercial protease blends like Promod 950L further broaden substrate specificity, hydrolyzing plant/animal proteins to generate peptide precursors for downstream coupling [10].
Table 1: Enzymatic Systems for Tripeptide Synthesis
Enzyme Source | Reaction Type | Optimal Conditions | Yield |
---|---|---|---|
Bacillus GGT | Transpeptidation | pH 8.0, 37°C, 0.856 M NaCl | 18.6 mM |
M. smegmatis aminoacylase | N-acyl-amino acid synthesis | pH 7.0, 40°C | 5.0 g/L* |
Promod 950L | Hydrolysis/coupling | Broad pH/temperature range | Variable |
*Theoretical yield for analogous systems; target tripeptide data extrapolated from [7] [10].
SPPS remains indispensable for synthesizing sequence-defined tripeptides like L-Phenylalanyl-L-valylglycine. Resin selection critically impacts efficiency: Wang resin with acid-labile linkage enables mild cleavage (20% hexafluoroisopropanol), preserving stereochemistry during L-Val-Gly elongation [4]. Coupling agents such as HBTU/HOBt suppress racemization at L-phenylalanine’s chiral center, while double couplings at 50°C raise dipeptide (F-V) assembly yields to >98%. Side-chain protection strategies—tert-butyloxycarbonyl (Boc)* for valine and trityl (Trt) for glycine—minimize side reactions. Post-synthesis, lyophilization achieves >99% purity, validated by HPLC-MS [4].
Cofactor regeneration is vital for ATP- or NADH-dependent enzymatic peptide synthesis. E. coli strains co-expressing phenylalanine dehydrogenase (PheDH) and formate dehydrogenase (FDH) create an internal NADH recycling system, converting phenylpyruvate to L-phenylalanine while oxidizing formate to CO₂ [1] [9]. This system achieves 93% conversion efficiency for phenylpyruvate→L-phenylalanine, a precursor for tripeptide assembly. Similarly, XylBP.p alcohol dehydrogenase from Pseudomonas putida oxidizes benzyl alcohol to benzaldehyde, generating NADH for reductive amination—enabling redox-balanced synthesis without external cofactors [9].
Table 2: Cofactor Regeneration Systems in Peptide Precursor Synthesis
Enzyme Pair | Cofactor Action | Conversion Rate | Application |
---|---|---|---|
PheDH + FDHV120S | NADH → NAD⁺; formate → CO₂ | 93% | L-phenylalanine synthesis |
LeuDH + FDH | NADH regeneration via formate | >99% | L-phg synthesis* |
XylBP.p + PheDH | Benzyl alcohol → benzaldehyde + NADH | 69% | Redox self-sufficient L-phe |
*L-phg: L-phenylglycine, a model system [1] [9].
Spatial organization of peptide-synthesizing enzymes enhances metabolic flux. Glycogen branching enzyme (GBE)-based scaffolds co-localize threonine aldolase (LtaEP.p) and dehydratase (A8HB.t) in E. coli, improving phenylpyruvate titer by 2.5-fold (from 1.5 to 3.72 mM) [1]. This "synthetic metabolon" reduces intermediate diffusion and competing reactions. SUMO fusion tags further solubilize rate-limiting enzymes (e.g., hydroxymandelate synthase), boosting pathway efficiency 5-fold [1] [7]. ArcticExpress E. coli strains expressing cold-adapted chaperonins (Cpn60/10) also increase soluble enzyme yield by 200% at 12°C, critical for aminoacylase folding [7].
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